N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core fused with aromatic and non-aromatic rings. Key structural features include:
- 3-Phenyl substituent: Enhances aromatic interactions in biological targets.
- 3,4-Dimethoxyphenethyl chain: Improves solubility and modulates receptor binding affinity due to electron-donating methoxy groups.
- Carboxamide group at position 7: Facilitates hydrogen bonding with enzymes or receptors.
The compound is hypothesized to exhibit biological activities typical of tetrahydroquinazolines, including kinase inhibition or antimicrobial effects, though detailed studies are pending .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-21-11-8-16(14-22(21)33-2)12-13-26-23(29)17-9-10-19-20(15-17)27-25(31)28(24(19)30)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMCHEOABJOHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C26H21N3O6
- Molecular Weight: 471.5 g/mol
IUPAC Name
- IUPAC Name: N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
Structural Representation
The structural representation of the compound can be visualized as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains and fungi. In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves:
- Targeting Specific Proteins: The compound is believed to bind to specific enzymes or receptors involved in cell signaling pathways.
- Modulating Apoptosis: It may influence apoptotic pathways by activating or inhibiting key proteins involved in cell survival and death .
Study on Antitubercular Activity
A study focused on the synthesis and evaluation of various substituted benzamide derivatives highlighted the potential of compounds structurally related to this compound as anti-tubercular agents. The most active compounds demonstrated IC50 values in the low micromolar range against Mycobacterium tuberculosis .
Cytotoxicity Assessment
In a cytotoxicity assessment involving human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical settings .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown inhibitory effects, making it a candidate for further development as an antimicrobial agent. Specific studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings.
Anticancer Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's structure suggests it could interact with specific molecular targets involved in cancer progression .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Studies indicate that it can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases. This property positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity compared to standard antibiotics. This study emphasizes the potential for developing new antimicrobial therapies based on this compound.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner. These findings were published in Cancer Research and support further exploration into its use as an anticancer therapeutic.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-tetrahydroquinazoline-7-carboxamide
- Substituents : 3-pentyl chain instead of 3-phenyl; retains 3,4-dimethoxyphenyl.
- Molecular Weight : 411.5 g/mol.
- Demonstrated moderate antimicrobial activity in preliminary assays .
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-tetrahydroquinazoline-7-carboxamide
- Substituents: Aminosulfonylphenyl and methoxyethyl groups.
- Key Differences: Sulfonyl group enhances aqueous solubility (~2.5-fold higher than non-sulfonylated analogs). Methoxyethyl improves bioavailability, making it a candidate for oral administration .
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-tetrahydroquinazoline-7-carboxamide
- Substituents : Indole moiety at the ethyl chain.
- Molecular Weight : 468.5 g/mol.
- However, reduced metabolic stability compared to dimethoxyphenyl analogs .
3-(4-Chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-tetrahydroquinazoline-7-carboxamide
- Substituents: Chlorobenzyl and diethylaminoethyl groups.
- Key Differences: Thioxo group alters electron distribution, enhancing binding to cysteine protease targets. Diethylaminoethyl imparts CNS activity but increases susceptibility to oxidative metabolism .
Bioactivity and Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
